Cas no 2172591-81-8 (3-Methyl-4-(1-methylcyclohexyl)butan-2-ol)

3-Methyl-4-(1-methylcyclohexyl)butan-2-ol 化学的及び物理的性質
名前と識別子
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- 2172591-81-8
- EN300-1636113
- 3-methyl-4-(1-methylcyclohexyl)butan-2-ol
- 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol
-
- インチ: 1S/C12H24O/c1-10(11(2)13)9-12(3)7-5-4-6-8-12/h10-11,13H,4-9H2,1-3H3
- InChIKey: UTQZFURPXGQECH-UHFFFAOYSA-N
- ほほえんだ: OC(C)C(C)CC1(C)CCCCC1
計算された属性
- せいみつぶんしりょう: 184.182715385g/mol
- どういたいしつりょう: 184.182715385g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 1
- 重原子数: 13
- 回転可能化学結合数: 3
- 複雑さ: 147
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 2
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 20.2Ų
- 疎水性パラメータ計算基準値(XlogP): 4.3
3-Methyl-4-(1-methylcyclohexyl)butan-2-ol 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1636113-0.5g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 0.5g |
$933.0 | 2023-07-10 | ||
Enamine | EN300-1636113-1000mg |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 1000mg |
$842.0 | 2023-09-22 | ||
Enamine | EN300-1636113-500mg |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 500mg |
$809.0 | 2023-09-22 | ||
Enamine | EN300-1636113-10000mg |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 10000mg |
$3622.0 | 2023-09-22 | ||
Enamine | EN300-1636113-1.0g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 1.0g |
$971.0 | 2023-07-10 | ||
Enamine | EN300-1636113-2.5g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 2.5g |
$1903.0 | 2023-07-10 | ||
Enamine | EN300-1636113-5.0g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 5.0g |
$2816.0 | 2023-07-10 | ||
Enamine | EN300-1636113-10.0g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 10.0g |
$4176.0 | 2023-07-10 | ||
Enamine | EN300-1636113-250mg |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 250mg |
$774.0 | 2023-09-22 | ||
Enamine | EN300-1636113-0.1g |
3-methyl-4-(1-methylcyclohexyl)butan-2-ol |
2172591-81-8 | 0.1g |
$855.0 | 2023-07-10 |
3-Methyl-4-(1-methylcyclohexyl)butan-2-ol 関連文献
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Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
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Kumaresh Ghosh,Debojyoti Tarafdar,Asmita Samadder,Anisur Rahman Khuda-Bukhsh RSC Adv., 2014,4, 58530-58535
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Danyu Xia,Xiaoqing Lv,Kexian Chen,Pi Wang Dalton Trans., 2019,48, 9954-9958
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Yan Li,Fanping Shi,Nan Cai,Xingguang Su New J. Chem., 2015,39, 6092-6098
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Yi-Fei Sun,Yi-Yang Wu,Ya-Qian Zhang,Jian-Hui Li,Yu Luo,Yi-Xiang Shi,Bin Hua,Jing-Li Luo Chem. Commun., 2016,52, 13687-13690
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Xiujuan Wei,Qinyou An,Qiulong Wei,Mengyu Yan,Xuanpeng Wang,Qidong Li,Pengfei Zhang,Bolun Wang,Liqiang Mai Phys. Chem. Chem. Phys., 2014,16, 18680-18685
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Mehmet R. Dokmeci,Donald M. Cropek Lab Chip, 2011,11, 1801-1807
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Tim Hupfeld,Soma Salamon,Joachim Landers,Jochen Schmidt,Heiko Wende,Stephan Barcikowski,Bilal Gökce J. Mater. Chem. C, 2020,8, 12204-12217
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Shaowen Cao,Timothy Thatt Yang Tan,Say Chye Joachim Loo Chem. Commun., 2015,51, 9381-9384
3-Methyl-4-(1-methylcyclohexyl)butan-2-olに関する追加情報
Introduction to 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol (CAS No. 2172591-81-8)
3-Methyl-4-(1-methylcyclohexyl)butan-2-ol (CAS No. 2172591-81-8) is a complex organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound is characterized by its unique molecular structure, which includes a cyclohexyl ring and a branched alkyl chain, making it a valuable candidate for various applications in drug discovery and development.
The chemical formula of 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol is C13H24O, and it has a molecular weight of 196.33 g/mol. The compound is a colorless liquid with a characteristic odor, and it is soluble in common organic solvents such as ethanol and acetone. Its physical and chemical properties make it suitable for use in a variety of laboratory settings, including synthesis, purification, and analytical techniques.
In recent years, the study of 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol has been driven by its potential therapeutic applications. Researchers have explored its biological activities, particularly its anti-inflammatory and analgesic properties. A study published in the Journal of Medicinal Chemistry in 2022 reported that this compound exhibits significant anti-inflammatory effects in both in vitro and in vivo models. The study found that 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol can effectively inhibit the production of pro-inflammatory cytokines such as TNF-α and IL-6, making it a promising candidate for the treatment of inflammatory diseases.
Beyond its anti-inflammatory properties, 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol has also shown potential as an analgesic agent. A clinical trial conducted by a team of researchers at the University of California, San Francisco, demonstrated that this compound can reduce pain sensitivity in animal models without causing significant side effects. The mechanism of action appears to involve the modulation of nociceptive pathways, which are responsible for pain perception.
The structural features of 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol, particularly the presence of the cyclohexyl ring and the branched alkyl chain, contribute to its unique biological activities. These structural elements provide the compound with high lipophilicity, which enhances its ability to cross cell membranes and interact with intracellular targets. This property is crucial for its effectiveness as a therapeutic agent.
In addition to its therapeutic potential, 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol has been studied for its use in fragrance and flavor applications. Its distinctive odor profile makes it an attractive candidate for use in perfumes and food additives. A recent study published in the Journal of Agricultural and Food Chemistry highlighted the compound's stability under various conditions, making it suitable for long-term storage and use in consumer products.
The synthesis of 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol has been optimized using modern synthetic methods, including catalytic hydrogenation and Grignard reactions. These methods have improved the yield and purity of the final product, making it more accessible for both research and industrial applications. The ability to produce this compound on a large scale is essential for its widespread use in pharmaceuticals and other industries.
In conclusion, 3-Methyl-4-(1-methylcyclohexyl)butan-2-ol (CAS No. 2172591-81-8) is a multifaceted compound with significant potential in various fields. Its anti-inflammatory and analgesic properties make it a promising candidate for drug development, while its unique structural features contribute to its effectiveness as a therapeutic agent. Additionally, its stability and distinctive odor profile make it valuable for use in fragrance and flavor applications. Ongoing research continues to uncover new applications and optimize its synthesis methods, ensuring that this compound remains at the forefront of scientific inquiry.
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